Spirovibsanin A

Description

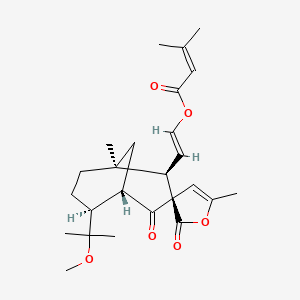

Spirovibsanin A is an 18-norditerpene isolated from Viburnum awabuki, distinguished by its unique bicyclo[3.3.1]nonane spiro-γ-lactone scaffold . This compound belongs to the vibsanin family, a class of diterpenoids with diverse bioactivities. Its structural uniqueness arises from the fusion of a γ-lactone ring to a bicyclic framework, with critical stereochemical features at C-5 and C-14 that differentiate it from congeners . Total synthesis efforts, such as the 18-step synthesis of (±)-5,14-bis-epi-spirovibsanin A, have confirmed its relative stereochemistry and carbon skeleton . While its exact biological activities remain understudied, its structural complexity has made it a focal point for synthetic and biosynthetic research.

Properties

Molecular Formula |

C25H34O6 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

[(E)-2-[(1S,2R,3S,5S,6S)-6-(2-methoxypropan-2-yl)-1,5'-dimethyl-2',4-dioxospiro[bicyclo[3.3.1]nonane-3,3'-furan]-2-yl]ethenyl] 3-methylbut-2-enoate |

InChI |

InChI=1S/C25H34O6/c1-15(2)12-20(26)30-11-9-19-24(6)10-8-18(23(4,5)29-7)17(14-24)21(27)25(19)13-16(3)31-22(25)28/h9,11-13,17-19H,8,10,14H2,1-7H3/b11-9+/t17-,18-,19+,24-,25+/m0/s1 |

InChI Key |

IYGMLBRNOYTRCU-GEZFFOSXSA-N |

Isomeric SMILES |

CC1=C[C@]2([C@@H]([C@]3(CC[C@@H]([C@H](C3)C2=O)C(C)(C)OC)C)/C=C/OC(=O)C=C(C)C)C(=O)O1 |

Canonical SMILES |

CC1=CC2(C(C3(CCC(C(C3)C2=O)C(C)(C)OC)C)C=COC(=O)C=C(C)C)C(=O)O1 |

Synonyms |

spirovibsanin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Spirovibsanin A is compared to structurally related compounds, primarily within the vibsanin family and other spirolactones :

Key Observations :

- Stereochemical Divergence : this compound’s C-14 configuration distinguishes it from synthetic analogs like (±)-5,14-bis-epi-spirovibsanin A, which exhibit reversed stereochemistry . This small stereochemical difference can significantly alter molecular interactions and bioactivity .

- Scaffold Complexity: Unlike linear diterpenes (e.g., neovibsanins) or polyketides (e.g., clusianone), this compound’s bicyclic spiro-lactone system imposes synthetic challenges, requiring advanced strategies for ring formation and stereocontrol .

Q & A

What unanswered questions about this compound’s biosynthesis warrant further investigation?

- Methodological Answer: Elucidating the role of non-enzymatic Diels-Alder reactions in spirocycle formation requires isotopic labeling (¹³C-glucose tracing) and enzyme knockout studies. Uncharacterized tailoring enzymes in the vibsanin gene cluster also represent high-priority targets for heterologous expression .

Q. How can advanced imaging techniques resolve spatial distribution of this compound in vivo?

- Methodological Answer: Multiphoton microscopy with deuterated this compound or Raman spectroscopy-based tracking offers subcellular resolution. PET/CT imaging using ¹⁸F-labeled derivatives is under development to quantify tumor uptake kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.